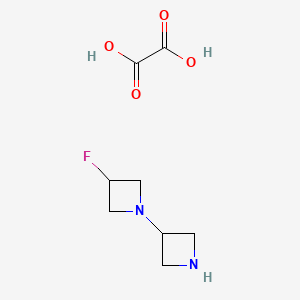![molecular formula C12H12N2O3S2 B2624977 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide CAS No. 2319894-08-9](/img/structure/B2624977.png)
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide, commonly known as BTO, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. BTO belongs to the class of oxalamide compounds and is synthesized through a multi-step process involving various chemical reactions.
作用機序
BTO exhibits unique properties that make it suitable for various scientific research applications. BTO has a planar molecular structure, which allows it to form a stable film on various substrates. BTO also exhibits excellent charge transport properties, which make it suitable for various optoelectronic applications. The mechanism of action of BTO is mainly dependent on its molecular structure and the properties it exhibits.
Biochemical and Physiological Effects:
BTO has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that BTO may exhibit antioxidant properties, which can help in the prevention of various diseases. BTO has also been studied for its potential applications in drug delivery systems due to its excellent biocompatibility.
実験室実験の利点と制限
BTO exhibits several advantages for lab experiments, including its excellent photoconductivity and electron transport properties. BTO is also easy to synthesize, making it suitable for large-scale production. However, BTO has some limitations, including its limited solubility in common organic solvents, which can make it challenging to work with in some experiments.
将来の方向性
BTO has several potential applications in various scientific research fields. Some of the future directions for BTO include its use in the development of high-performance organic solar cells, photodetectors, and OLEDs. BTO can also be studied for its potential applications in the field of drug delivery systems and as a therapeutic agent for various diseases.
Conclusion:
In conclusion, BTO is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. BTO exhibits excellent photoconductivity and electron transport properties, making it suitable for various optoelectronic applications. BTO also exhibits antioxidant properties and excellent biocompatibility, making it suitable for drug delivery systems. BTO has several potential applications in various scientific research fields and can be studied further for its potential therapeutic applications.
合成法
The synthesis of BTO involves a multi-step process that requires various chemical reactions. The first step involves the synthesis of 2,3'-bithiophene, which is obtained by the reaction of 2-thiophenecarboxylic acid with thionyl chloride. The resulting product is then subjected to a Suzuki coupling reaction with 5-bromo-2-hydroxyethyl-2-thiophenecarboxylate to obtain the intermediate product. Finally, the intermediate product is subjected to a reaction with oxalyl chloride to obtain BTO.
科学的研究の応用
BTO has been extensively studied for its potential applications in scientific research. One of the significant applications of BTO is in the field of optoelectronic devices. BTO exhibits excellent photoconductivity and can be used as an active layer in organic solar cells and photodetectors. BTO has also been studied for its potential applications in the field of organic light-emitting diodes (OLEDs). BTO exhibits excellent electron transport properties and can be used as an electron transport layer in OLEDs.
特性
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-5-8(15)10-2-1-9(19-10)7-3-4-18-6-7/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMWIIYHKWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

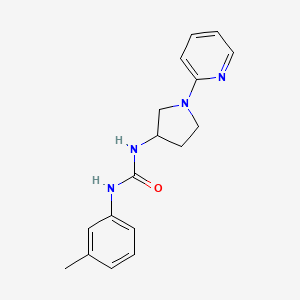
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)

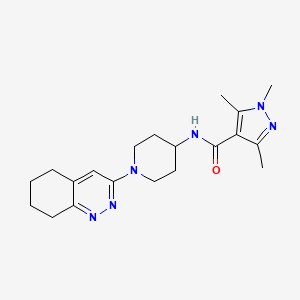
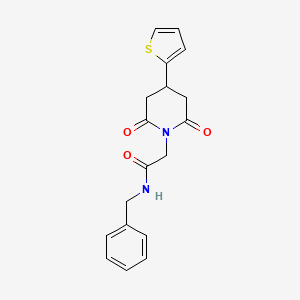
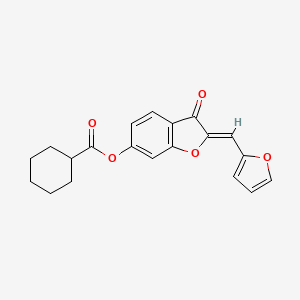
![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)
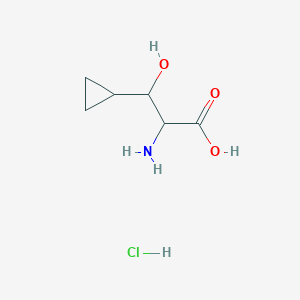
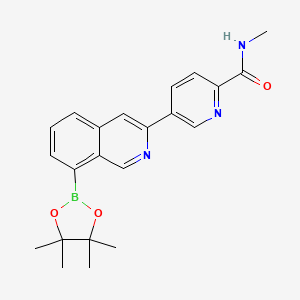
![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
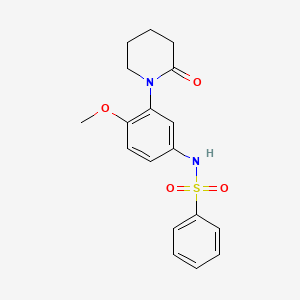
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)
